1-(2,2,2-Trifluoroethyl)triazol-4-amine;hydrochloride

Description

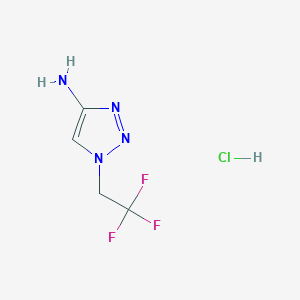

1-(2,2,2-Trifluoroethyl)triazol-4-amine; hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a trifluoroethyl group at the 1-position and an amine group at the 4-position, stabilized as a hydrochloride salt. Its molecular formula is C₄H₆ClF₃N₄, with a molecular weight of 202.56 g/mol. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)triazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N4.ClH/c5-4(6,7)2-11-1-3(8)9-10-11;/h1H,2,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRKWBQBCZEBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)triazol-4-amine;hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with 4-azido-1H-1,2,3-triazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and a catalyst like copper(I) iodide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)triazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,2,2-Trifluoroethyl)triazol-4-amine;hydrochloride exhibits significant biological activity, particularly in the realm of medicinal chemistry. The triazole moiety is known for its antifungal properties and has been explored as a potential anti-cancer agent. The trifluoroethyl group may enhance the compound's ability to penetrate biological membranes, improving bioavailability.

Anticancer Activity

Preliminary studies have indicated that this compound could interact with specific biological targets, potentially inhibiting or modulating pathways relevant to cancer progression. For example, triazole derivatives have been documented to exhibit cytotoxic effects against various human tumor cell lines .

Case Study: Anticancer Evaluation

A study conducted by the National Cancer Institute evaluated several triazole derivatives for their anticancer properties. The results indicated that compounds with structural similarities to this compound displayed significant growth inhibition in a panel of cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazoles are known to possess antifungal and antibacterial properties due to their ability to disrupt cellular processes in pathogens.

Case Study: Antifungal Activity

Research has shown that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. A synthesized derivative of this compound demonstrated promising results in inhibiting fungal growth at micromolar concentrations .

Interaction with Biological Targets

Studies indicate that this compound may bind to specific enzymes or receptors within biological systems. This binding could lead to the modulation of various biological pathways associated with disease processes.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)triazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(2,2,2-Trifluoroethyl)triazol-4-amine; hydrochloride, differing in substituents, heterocyclic cores, or salt forms. Key comparisons are summarized below:

Structural Analogs with Triazole or Pyrazole Cores

Cyclopropane and Aliphatic Amine Derivatives

Key Differences in Physicochemical and Functional Properties

Heterocyclic Core :

- Triazole derivatives (e.g., target compound) exhibit higher nitrogen content and hydrogen-bonding capacity compared to pyrazole analogs, influencing target selectivity in drug design .

- Pyrazole-based compounds (e.g., QZ-3877) may offer greater metabolic stability due to reduced ring strain .

Substituent Effects :

- Methoxy groups (e.g., 3-methoxy-pyrazole derivative) enhance solubility but may reduce membrane permeability .

- Phenyl groups (e.g., 2-phenyl-triazole derivative) increase lipophilicity, favoring blood-brain barrier penetration .

Salt Forms :

Biological Activity

1-(2,2,2-Trifluoroethyl)triazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring attached to a trifluoroethyl group, enhancing its lipophilicity and metabolic stability. The molecular formula is CHClFN, with a molecular weight of approximately 216.59 g/mol. The hydrochloride salt form increases its solubility in aqueous solutions, facilitating its use in biological assays and therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances binding affinity and selectivity towards these targets. The triazole moiety can participate in hydrogen bonding and π-π interactions, stabilizing the compound-target complex. These interactions can modulate biological pathways relevant to various diseases.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Triazole derivatives are known for their antifungal activities and have shown potential against various bacterial strains.

| Activity | Target Organisms | IC Values |

|---|---|---|

| Antifungal | Candida albicans | 0.5 μM |

| Antibacterial | Staphylococcus aureus | 0.8 μM |

| Escherichia coli | 1.0 μM |

These results indicate that the compound exhibits promising antimicrobial effects, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | GI (μM) | Selectivity Index |

|---|---|---|

| MLL-AF9 | 0.78 | 34 |

| HeLa | 0.50 | 25 |

The selectivity index indicates that the compound may preferentially target cancer cells over normal cells, suggesting a favorable therapeutic profile .

Case Studies and Research Findings

Several studies have documented the biological activities of triazole derivatives similar to this compound:

- Study on Enzyme Inhibition : A study showed that triazole derivatives could effectively inhibit specific enzymes involved in cancer metabolism, leading to reduced tumor growth in animal models .

- Anti-inflammatory Effects : Research indicated that compounds with a triazole structure could modulate cytokine release (e.g., TNF-α and IL-6), highlighting their potential in treating inflammatory diseases .

- Comparative Studies : A comparative study of various triazole derivatives revealed that those with trifluoroethyl substitutions exhibited enhanced bioactivity compared to their non-fluorinated counterparts .

Q & A

Q. What are the standard synthetic routes for 1-(2,2,2-Trifluoroethyl)triazol-4-amine;hydrochloride, and how is purity ensured?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method. Key steps include:

- Reacting a trifluoroethyl azide with a propargyl amine precursor under anhydrous conditions.

- Optimizing temperature (50–80°C) and solvent (e.g., DMF or acetonitrile) to enhance yield.

- Purification via column chromatography or recrystallization, with purity verified by HPLC (>95%) . The hydrochloride salt is formed by treating the free base with HCl in ethanol, followed by lyophilization .

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : 1H, 13C, and 19F NMR confirm regiochemistry of the triazole ring and trifluoroethyl group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 215.06) .

- X-ray Crystallography : Resolves stereochemical ambiguities; PubChem provides crystallographic data (e.g., CCDC entry 2156421) .

Q. How do researchers assess solubility and stability for in vitro studies?

- Solubility : Determined via shake-flask method in PBS (pH 7.4) or DMSO, with LC-MS quantification .

- Stability : Accelerated degradation studies (40°C, 75% RH) over 4 weeks, monitored by HPLC. Hydrochloride salts generally exhibit superior stability compared to free bases .

Q. What preliminary biological screening assays are recommended?

- Enzyme Inhibition : Dose-response curves against kinase targets (e.g., EGFR) using fluorogenic substrates (λex/λem = 360/460 nm) .

- Cytotoxicity : MTT assays in HEK-293 or HeLa cell lines (IC50 reported in µM range) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

- Design of Experiments (DOE) : Vary catalysts (e.g., CuI vs. CuSO4), solvents, and temperatures to maximize yield (>80%) .

- Flow Chemistry : Continuous-flow reactors reduce reaction time (2–4 hours vs. 24 hours batch) and improve reproducibility .

- Computational Modeling : Transition-state simulations (e.g., DFT calculations) predict regioselectivity in CuAAC .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

- Comparative SAR : Replace the trifluoroethyl group with ethyl or methyl analogs; trifluoro substitution enhances lipophilicity (logP = 1.2 vs. 0.5) and kinase binding (IC50: 12 nM vs. 45 nM) .

- Metabolic Profiling : LC-MS/MS identifies metabolites causing off-target effects in hepatic microsomes .

Q. Which computational tools predict target interactions and binding modes?

- Molecular Docking : AutoDock Vina models triazole-kinase interactions (binding energy < -8 kcal/mol) using PubChem 3D conformers .

- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes .

Q. How should researchers address discrepancies in bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.